C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride
Overview
Description
C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride is a chemical compound that features a trifluoromethyl-pyridine moiety linked to an oxadiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit broad-spectrum agricultural biological activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets resulting in antibacterial effects .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to antibacterial effects .
Result of Action
Similar compounds have shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride typically involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzonitrile in a dimethylformamide (DMF) medium . This reaction is carried out at room temperature for about 0.5 hours . The resulting intermediate is then subjected to further reactions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the pyridine or oxadiazole rings.
Scientific Research Applications
C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Agricultural Chemistry: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new pesticides.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Trifluoromethyl-Pyridine Compounds: Compounds with the trifluoromethyl-pyridine moiety also show enhanced binding affinities and are used in various applications.
Uniqueness
C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride is unique due to the combination of the trifluoromethyl-pyridine and oxadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O.ClH/c10-9(11,12)5-1-2-6(14-4-5)8-15-7(3-13)16-17-8;/h1-2,4H,3,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHPUDZGGAPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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